molecular formula C13H10BrNO3 B1393448 6-(4-Bromo-3-methylphenoxy)nicotinic acid CAS No. 1160264-56-1

6-(4-Bromo-3-methylphenoxy)nicotinic acid

Cat. No. B1393448
CAS RN: 1160264-56-1
M. Wt: 308.13 g/mol
InChI Key: KMGJXPXHWSHAGN-UHFFFAOYSA-N
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Description

6-(4-Bromo-3-methylphenoxy)nicotinic acid (6-BMPNA) is a synthetic molecule that has been studied extensively for its potential applications in scientific research. 6-BMPNA is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods and is also known as vitamin B3 or niacin. 6-BMPNA has been found to have a wide range of biochemical and physiological effects and has been used in a variety of laboratory experiments.

Scientific Research Applications

1. Receptor Interaction Studies

6-(4-Bromo-3-methylphenoxy)nicotinic acid, a derivative of nicotinic acid, plays a role in the study of receptor interactions. In research focusing on nicotinic acid and its derivatives, these compounds interact with the hydroxy-carboxylic acid receptor HCA2 (GPR109A), a G protein-coupled receptor. The study of structure-activity relationships in this context helps understand the binding dynamics and pharmacophore properties of such compounds (van Veldhoven et al., 2011).

2. Microbial Degradation Studies

Nicotinic acid derivatives, including 6-(4-Bromo-3-methylphenoxy)nicotinic acid, are subjects in microbial degradation studies. Microorganisms capable of hydroxylating nicotinic acid at specific positions, such as C2, have been isolated and characterized, highlighting the role of these derivatives in understanding microbial metabolism and potential biotechnological applications (Tinschert et al., 1997).

3. Vasorelaxation and Antioxidation Studies

Research on thionicotinic acid derivatives, closely related to 6-(4-Bromo-3-methylphenoxy)nicotinic acid, explores their vasorelaxation and antioxidation properties. Such studies contribute to understanding the potential therapeutic applications of nicotinic acid derivatives in cardiovascular health and oxidative stress management (Prachayasittikul et al., 2010).

4. Enzymatic Hydroxylation Studies

The enzymatic hydroxylation process involving nicotinic acid and its derivatives, including 6-(4-Bromo-3-methylphenoxy)nicotinic acid, is a significant area of research. Understanding the specific enzymes and conditions that facilitate the hydroxylation of nicotinic acid contributes to broader biochemical and pharmacological knowledge (Mizon, 1995).

5. Electronic Structure and Molecular Docking Studies

Studies on the electronic structure and molecular docking characteristics of niacin and its derivatives, including 6-(4-Bromo-3-methylphenoxy)nicotinic acid, provide insights into their interactions with biological molecules, such as lipoproteins. This research is crucial for understanding the pharmacodynamics and drug design related to nicotinic acid derivatives (Bardak, 2017).

6. Production Methods and Industrial Applications

Nicotinic acid and its derivatives, including 6-(4-Bromo-3-methylphenoxy)nicotinic acid, are studied for their production methods and potential industrial applications. Research in this field aims to develop more environmentally friendly and efficient production techniques for such compounds, considering their broad applications in various industries (Lisicki et al., 2022).

properties

IUPAC Name

6-(4-bromo-3-methylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-8-6-10(3-4-11(8)14)18-12-5-2-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGJXPXHWSHAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromo-3-methylphenoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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